molecular formula C18H16F3N3 B15118425 4-Phenyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonitrile

4-Phenyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonitrile

Cat. No.: B15118425
M. Wt: 331.3 g/mol
InChI Key: OPTBOCMOJUNKBT-UHFFFAOYSA-N
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Description

4-Phenyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonitrile is a complex organic compound that features a piperidine ring substituted with a phenyl group, a trifluoromethyl-pyridine moiety, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonitrile typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides and suitable catalysts.

    Attachment of the Trifluoromethyl-Pyridine Moiety: This step involves the use of trifluoromethyl-pyridine derivatives, which are introduced through nucleophilic substitution reactions.

    Addition of the Carbonitrile Group: The carbonitrile group is typically added through a cyanation reaction using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonitrile group to yield primary amines, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium cyanide, potassium cyanide.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

4-Phenyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.

    Agrochemicals: The compound’s derivatives are investigated for their efficacy as pesticides and herbicides.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperidine ring and phenyl group contribute to binding affinity and specificity, while the carbonitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpyridine: Lacks the piperidine ring and carbonitrile group, resulting in different chemical properties and applications.

    4-(Trifluoromethyl)pyridine: Similar trifluoromethyl-pyridine moiety but lacks the piperidine and phenyl groups.

    4-Phenylpiperidine: Contains the piperidine and phenyl groups but lacks the trifluoromethyl-pyridine moiety and carbonitrile group.

Uniqueness

4-Phenyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonitrile is unique due to its combination of a piperidine ring, phenyl group, trifluoromethyl-pyridine moiety, and carbonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H16F3N3

Molecular Weight

331.3 g/mol

IUPAC Name

4-phenyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonitrile

InChI

InChI=1S/C18H16F3N3/c19-18(20,21)15-6-9-23-16(12-15)24-10-7-17(13-22,8-11-24)14-4-2-1-3-5-14/h1-6,9,12H,7-8,10-11H2

InChI Key

OPTBOCMOJUNKBT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

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